3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the heterocyclic rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with pyrazine-2-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various agents such as sulfuric acid or sodium hydroxide, and the reaction temperature is usually maintained between 80-120°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole and pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole and pyrazine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or alcohols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Pyrazole and pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of pyrazole and pyrazine rings.
Substitution: Compounds with substituted functional groups replacing the carboxylic acid group.
Scientific Research Applications
3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the pyrazine ring, making it less versatile in terms of reactivity and applications.
Pyrazine-2-carboxylic acid: Lacks the pyrazole ring, limiting its use in certain synthetic routes and biological applications.
Uniqueness
3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both pyrazole and pyrazine rings, which confer a combination of chemical properties that are not found in the individual components. This makes it a valuable compound for a wide range of applications in research and industry.
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-methyl-1-pyrazin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-7(9(14)15)5-13(12-6)8-4-10-2-3-11-8/h2-5H,1H3,(H,14,15) |
InChI Key |
HKCBQJZHTLLQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.